5-Methoxychroman-3-amine

Serotonin 5-HT1A Agonist In Vivo Behavior Lordosis Model

Medicinal chemistry teams require the precise 5-methoxychroman-3-amine scaffold for CNS drug discovery; incorrect substitution or stereochemistry will derail downstream synthesis. This compound is the validated intermediate for 5-HT1A receptor ligands and Robalzotan. • The 5-methoxy group is critical for target affinity & selectivity; 5-hydroxy or unsubstituted analogs are not functionally equivalent. • Primary amine handle enables modular N-alkylation for library diversification. • (R)-enantiomer available for stereoselective synthesis of Robalzotan. Bulk quantities with full analytical QC (NMR, HPLC). Global shipping from regional hubs.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 110927-03-2
Cat. No. B033508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxychroman-3-amine
CAS110927-03-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CO2)N
InChIInChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3
InChIKeyUHODZRKJYJILTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxychroman-3-amine Overview


5-Methoxychroman-3-amine (CAS 110927-03-2) is a chiral, bicyclic primary amine comprising a chroman core substituted with a methoxy group at the 5-position [1]. This compound serves as the foundational 3-aminochroman scaffold, a privileged pharmacophore extensively validated for its ability to target central nervous system (CNS) serotonergic pathways [2]. In procurement contexts, this specific molecule is valued not primarily for its own direct biological activity, but as the essential, versatile intermediate enabling the synthesis of high-value, target-selective serotonergic ligands and drug candidates, including the antidepressant Robalzotan [3].

Why Analogs Cannot Replace 5-Methoxychroman-3-amine


The substitution of 5-Methoxychroman-3-amine with other 3-aminochromans (e.g., unsubstituted or 5-hydroxy analogs) is not chemically or functionally equivalent and will derail downstream applications. The 5-methoxy substituent is a critical determinant of both binding affinity and selectivity for serotonin receptor subtypes [1]. Furthermore, the procurement of a specific enantiomer (e.g., (R)-5-methoxy-3-aminochroman) is mandatory for accessing stereochemically defined drug candidates like Robalzotan; racemic mixtures or the wrong enantiomer will not produce the same pharmacological profile [2]. The primary amine also provides a unique, reactive handle for N-alkylation, enabling modular diversification to fine-tune target engagement, a feature absent in N-substituted or amide analogs available as 'alternatives' [3].

5-Methoxychroman-3-amine Differentiation Evidence


In Vivo Efficacy: 5-MEO-DPAC vs. 5-OH-DPAC

The derivative 5-Methoxy-3-(di-n-propylamino)chroman (5-MEO-DPAC), which is directly synthesized from 5-Methoxychroman-3-amine, demonstrates superior in vivo efficacy compared to its 5-hydroxy analog (5-OH-DPAC) in a validated CNS behavioral model. A direct head-to-head study in proestrous rats quantified the rank order of potency for inhibiting lordosis behavior, with 5-MEO-DPAC showing higher efficacy than 5-OH-DPAC [1].

Serotonin 5-HT1A Agonist In Vivo Behavior Lordosis Model

Key Precursor for Robalzotan Synthesis

The (R)-enantiomer of 5-Methoxychroman-3-amine is the mandatory, validated precursor for the synthesis of Robalzotan (NAD299), a potent and selective 5-HT1A antagonist that advanced to clinical development for depression and anxiety [1]. Alternative 3-aminochromans without the 5-methoxy group or possessing different stereochemistry are not viable for this specific, high-value synthetic route.

Medicinal Chemistry Synthetic Intermediate 5-HT1A Antagonist

Modular Diversification via Primary Amine

The primary amine in 5-Methoxychroman-3-amine provides a unique and versatile synthetic handle for diversification, which is not available in N-substituted analogs (e.g., 5-methoxy-3-(di-n-propylamino)chroman). This functional group enables chemists to systematically explore structure-activity relationships (SAR) through simple N-alkylation or acylation, generating libraries of derivatives with tailored pharmacological profiles [1][2].

Chemical Biology Structure-Activity Relationship Synthetic Handle

Validated Chiral Resolution Method

The racemate of 5-Methoxychroman-3-amine can be efficiently resolved into its pure (R)- and (S)-enantiomers using a well-established and industrially scalable process involving L-tartaric acid [1]. This is a critical differentiation from many other chiral amines, where enantiomeric separation may be costly, low-yielding, or unvalidated. This validated process ensures a reliable supply of enantiopure material for synthesizing stereochemically defined CNS drug candidates.

Chiral Resolution Enantioselective Synthesis CNS Drug Development

5-Methoxychroman-3-amine Application Scenarios


Selective 5-HT1A Ligand Synthesis

Medicinal chemistry teams engaged in CNS drug discovery will use 5-Methoxychroman-3-amine as a core building block. Its primary amine allows for the modular attachment of diverse pharmacophores via alkylation, enabling the systematic generation of novel 5-HT1A receptor ligands. The 5-methoxy group is critical for achieving high target affinity and selectivity, as demonstrated by the superior in vivo activity of its derivative 5-MEO-DPAC compared to the 5-hydroxy analog [1].

Robalzotan (NAD299) Production

For pharmaceutical manufacturers and academic research groups targeting the synthesis of Robalzotan, procurement of (R)-5-Methoxychroman-3-amine is an absolute requirement. This specific enantiomer is the validated and documented key precursor in the published synthetic route [2]. Using a racemic mixture or an alternative building block would introduce significant synthetic inefficiency and fail to yield the desired, stereochemically pure drug candidate.

Dual SERT/5-HT1A Agent Development

Researchers developing next-generation antidepressants that combine serotonin transporter (SERT) inhibition with 5-HT1A receptor modulation will find 5-Methoxychroman-3-amine indispensable. The 3-aminochroman scaffold serves as the established 5-HT1A pharmacophore, which can be tethered to an indole-based SERT recognition element through the primary amine. This strategy has been validated in the creation of compounds with dual affinity and in vivo neurochemical activity [3].

Non-Indolic Melatoninergic Agent Exploration

Groups investigating the melatonin receptor system for sleep disorders or circadian rhythm modulation can utilize 5-Methoxychroman-3-amine to synthesize N-acyl-3-amino-5-methoxychromans. This class of compounds acts as competitive melatonin receptor antagonists, offering a non-indole scaffold that may exhibit distinct pharmacokinetic or selectivity profiles compared to endogenous melatonin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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